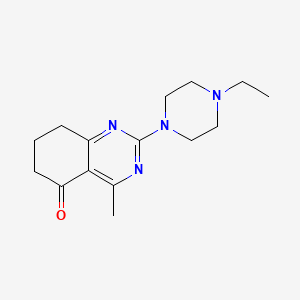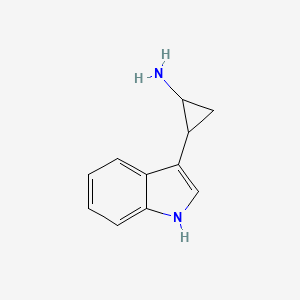![molecular formula C13H17F3N2 B12123088 1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- CAS No. 933746-09-9](/img/structure/B12123088.png)
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidine ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of pyrrolidine with an appropriate precursor containing the trifluoromethyl group under specific conditions. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters .
Chemical Reactions Analysis
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Scientific Research Applications
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
1-Pyrrolidineethanamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
Beta-[2-(trifluoromethyl)phenyl]-amine: Lacks the pyrrolidine ring, affecting its reactivity and applications.
Trifluoromethylpyridine: Contains a pyridine ring instead of a pyrrolidine ring, leading to distinct chemical behavior.
This compound’s unique combination of a pyrrolidine ring and a trifluoromethyl group makes it particularly valuable in various research and industrial applications.
Properties
CAS No. |
933746-09-9 |
|---|---|
Molecular Formula |
C13H17F3N2 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-2-[2-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-6-2-1-5-10(11)12(9-17)18-7-3-4-8-18/h1-2,5-6,12H,3-4,7-9,17H2 |
InChI Key |
XWYMLVUZHUASIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12123005.png)
![N-[(5Z)-5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12123007.png)
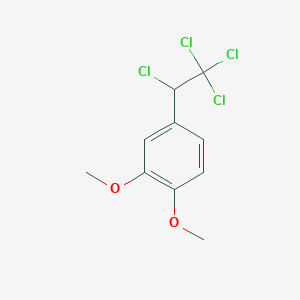
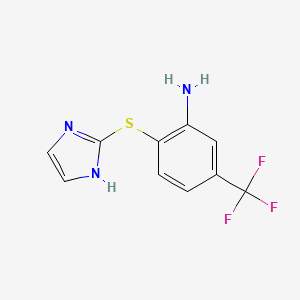
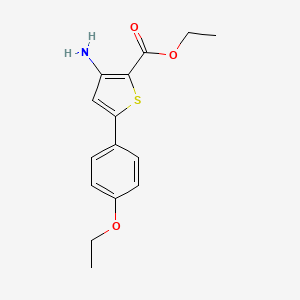

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12123045.png)
![4-fluoro-2-methyl-N-{3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12123052.png)
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)
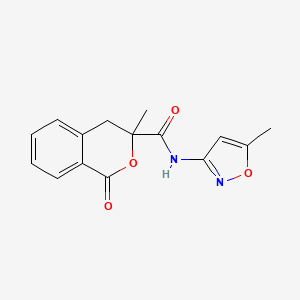
![1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B12123067.png)
![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123077.png)
